1-phenyl-N-(1-phenylethylsulfamoyl)ethanamine
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Overview
Description
1-Phenyl-N-(1-phenylethylsulfamoyl)ethanamine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom, along with a phenylethylsulfamoyl group. It is a colorless liquid that is often used in various chemical reactions and applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-N-(1-phenylethylsulfamoyl)ethanamine can be synthesized through several methods. One common method involves the reductive amination of acetophenone with ammonia and hydrogen. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C(O)CH}_3 + \text{NH}_3 + \text{H}_2 \rightarrow \text{C}_6\text{H}_5\text{CH(NH}_2\text{)CH}_3 + \text{H}_2\text{O} ] Another method is the Leuckart reaction, which uses ammonium formate as a reducing agent. The reaction conditions typically involve heating the reactants to a high temperature to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-N-(1-phenylethylsulfamoyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imines or other nitrogen-containing compounds.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The phenyl and phenylethylsulfamoyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1-Phenyl-N-(1-phenylethylsulfamoyl)ethanamine has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a resolving agent for chiral compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(1-phenylethylsulfamoyl)ethanamine involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This nucleophilic behavior allows it to form stable intermediates and products in different chemical processes .
Comparison with Similar Compounds
Similar Compounds
1-Phenylethylamine: A primary amine with a similar structure but lacks the phenylethylsulfamoyl group.
Benzylamine: Another primary amine with a benzyl group instead of a phenylethyl group.
Phenethylamine: A compound with a phenethyl group attached to the nitrogen atom, similar to 1-phenyl-N-(1-phenylethylsulfamoyl)ethanamine.
Uniqueness
This compound is unique due to the presence of both phenyl and phenylethylsulfamoyl groups, which confer distinct chemical properties and reactivity. This structural uniqueness makes it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
1-phenyl-N-(1-phenylethylsulfamoyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-13(15-9-5-3-6-10-15)17-21(19,20)18-14(2)16-11-7-4-8-12-16/h3-14,17-18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMVQOILJDLACR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)NC(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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